5-(1-Methyl-1H-imidazol-4-yl)cyclohexane-1,3-dione
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Overview
Description
5-(1-Methyl-1H-imidazol-4-yl)cyclohexane-1,3-dione is a compound that features a cyclohexane ring substituted with a 1-methyl-1H-imidazol-4-yl group and two keto groups at positions 1 and 3. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-imidazol-4-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with cyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the reaction time and improving the overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-imidazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield compounds with additional carbonyl or carboxyl groups.
Reduction: Reduction typically results in the formation of diols.
Substitution: Substitution reactions can introduce halogen atoms or other functional groups onto the imidazole ring.
Scientific Research Applications
5-(1-Methyl-1H-imidazol-4-yl)cyclohexane-1,3-dione has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-imidazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Cyclohexane-1,3-dione: A precursor in the synthesis of the target compound.
Imidazolepropionic acid: Another imidazole derivative with distinct biological activities.
Uniqueness
5-(1-Methyl-1H-imidazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring and an imidazole moiety, which imparts specific chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(1-methylimidazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-5-10(11-6-12)7-2-8(13)4-9(14)3-7/h5-7H,2-4H2,1H3 |
InChI Key |
KVTKGVRZOVVSGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
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